Benzyl phenylacetate

Description

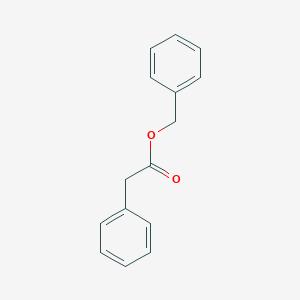

Phenylmethyl benzeneacetate, also known as benzyl alpha-toluate or this compound, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl benzeneacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl benzeneacetate is primarily located in the membrane (predicted from logP). Phenylmethyl benzeneacetate has a sweet, cocoa, and floral taste.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYFJEKZLFWKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Record name | BENZYL PHENYLACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024597 | |

| Record name | Benzyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992), colourless liquid with a sweet, honey-floral odour | |

| Record name | BENZYL PHENYLACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

318.00 to 320.00 °C. @ 760.00 mm Hg | |

| Record name | Phenylmethyl benzeneacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | BENZYL PHENYLACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | BENZYL PHENYLACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1 (NTP, 1992) - Denser than water; will sink, 1.094-1.100 | |

| Record name | BENZYL PHENYLACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/752/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

102-16-9 | |

| Record name | BENZYL PHENYLACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7LDA0CIWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylmethyl benzeneacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Phenylacetate via Esterification of Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenylacetate (CAS 102-16-9) is an aromatic ester known for its sweet, floral, honey-like fragrance, making it a valuable compound in the flavor and fragrance industries. It serves as a key component in perfumes and as a flavoring agent in various food products. Beyond its organoleptic properties, this compound and its derivatives are also intermediates in the synthesis of more complex molecules relevant to the pharmaceutical and agrochemical sectors.

This technical guide provides a comprehensive overview of the synthesis of this compound through the Fischer-Speier esterification of benzyl alcohol with phenylacetic acid. It includes a detailed experimental protocol, a summary of relevant quantitative data, and a visual representation of the experimental workflow.

Synthesis Overview: Fischer-Speier Esterification

The primary method for synthesizing this compound is the acid-catalyzed esterification of benzyl alcohol with phenylacetic acid. This reversible reaction, known as the Fischer-Speier esterification, involves heating the alcohol and carboxylic acid with a strong acid catalyst.

Chemical Equation:

To drive the equilibrium towards the product (this compound), an excess of one of the reactants (typically the less expensive one) is used, and/or the water formed during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus.

Catalysis in this compound Synthesis

A variety of acid catalysts can be employed to facilitate the esterification process. The choice of catalyst can influence reaction time, temperature, and overall yield.

-

Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and traditional catalysts for Fischer esterification. They are highly effective but can lead to side reactions and present challenges in separation from the product mixture, often requiring neutralization and extensive washing steps.

-

Heterogeneous Catalysts (Solid Acids): To simplify catalyst removal and improve the environmental profile of the synthesis, solid acid catalysts have been investigated for similar esterification reactions. These include:

-

Zeolites: Microporous aluminosilicates like H-ZSM-5 and H-Beta offer shape selectivity and high thermal stability.

-

Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst-15) provide acidic sites and are easily filtered off post-reaction.

-

Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) exhibit superacidic properties and can catalyze the reaction efficiently.

-

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, compiled from general Fischer esterification procedures and specific conditions reported for analogous ester syntheses.

4.1 Materials and Equipment:

-

Reactants: Benzyl alcohol, Phenylacetic acid

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

-

Solvents: Toluene (for azeotropic water removal, optional), Diethyl ether (for extraction)

-

Reagents for Work-up: 5% Sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Equipment: Round-bottom flask, Reflux condenser, Dean-Stark apparatus (optional), Heating mantle, Magnetic stirrer and stir bar, Separatory funnel, Rotary evaporator, Distillation apparatus (for vacuum distillation).

4.2 Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (e.g., 0.1 mol, 13.6 g) and benzyl alcohol (e.g., 0.12 mol, 12.4 mL, 13.0 g). A slight excess of the alcohol is used to shift the reaction equilibrium.

-

Catalyst Addition: Slowly and carefully add the acid catalyst, such as concentrated sulfuric acid (approx. 0.5 mL), to the stirred mixture.

-

Reflux: Attach a reflux condenser to the flask. If using a Dean-Stark trap to remove water, place it between the flask and the condenser and fill the trap with a suitable solvent like toluene. Heat the mixture to reflux using a heating mantle and maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete (as indicated by TLC or cessation of water collection in the Dean-Stark trap), allow the mixture to cool to room temperature.

-

Extraction and Washing: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether (approx. 50 mL).

-

Wash the organic layer sequentially with:

-

Water (2 x 50 mL)

-

5% Sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted phenylacetic acid. (Caution: CO₂ evolution may occur).

-

Saturated brine solution (1 x 50 mL) to aid in the separation of the layers and remove residual water.

-

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid.

Quantitative Data Summary

While specific data for the direct esterification of benzyl alcohol with phenylacetic acid is not widely tabulated, the following tables summarize typical conditions and results for the closely analogous synthesis of benzyl acetate from benzyl alcohol and acetic acid. These values provide a strong baseline for optimizing the synthesis of this compound.

Table 1: Reactant and Catalyst Ratios for Benzyl Acetate Synthesis

| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Reference |

| Sulfuric Acid | 1:1 | Catalytic amount | [1] |

| Sulfuric Acid | 5:1 | 0.05 molar ratio to alcohol | |

| Strong Acid Cation Exchange Resin | 2.0:2.25 | 25% (w/w) of acetic acid | |

| Zeolites (H-forms) | 1:2 to 2:1 | Varies |

Table 2: Reaction Conditions and Yields for Benzyl Acetate Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfuric Acid | Reflux (~118) | 1 | 94.3 | [1] |

| Sulfuric Acid | Reflux | 14 | Not specified | |

| Strong Acid Cation Exchange Resin | 100 | 10 | 84.2 | |

| Phosphotungstic Acid | Reflux | 2 | 90.0 | |

| S₂O₈²⁻-ZrO₂-Nd₂O₃ | 110 | 5 | 98.6 |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process from starting materials to the purified final product.

Purification and Characterization

7.1 Purification

The primary method for purifying this compound is vacuum distillation . Due to its relatively high boiling point (317-319 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent decomposition. The crude product obtained after solvent evaporation is transferred to a distillation apparatus, and the fraction boiling at the correct temperature for the applied vacuum is collected.

7.2 Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide structural confirmation of the ester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, notably the ester carbonyl (C=O) stretch, which typically appears around 1735 cm⁻¹.

-

Refractive Index: Measurement of the refractive index provides a quick check of purity against known values (n²⁰/D ≈ 1.555).

Conclusion

The synthesis of this compound via Fischer esterification of benzyl alcohol and phenylacetic acid is a robust and well-established method. While traditional homogeneous catalysts like sulfuric acid are effective, the use of heterogeneous solid acid catalysts presents a more sustainable and easily managed alternative. The protocol outlined in this guide, along with the comparative data from analogous reactions, provides a solid foundation for researchers and professionals to successfully synthesize and purify this valuable aromatic ester for applications in the fragrance, flavor, and pharmaceutical industries.

References

The Ubiquitous Yet Understated Presence of Benzyl Phenylacetate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenylacetate (C₁₅H₁₄O₂) is a naturally occurring aromatic ester that contributes to the complex scent profiles of various flowering plants.[1][2][3][4] Characterized by its sweet, floral, and honey-like aroma with nuances of jasmine and rose, this volatile organic compound (VOC) plays a significant, though often subtle, role in plant ecology.[2][5][6] While well-known in the fragrance and flavor industries for its desirable olfactory properties, its natural occurrence, biosynthesis, and specific biological functions within the plant kingdom are areas of ongoing scientific exploration.[4] This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound in plants, detailing its biosynthesis, analytical methodologies for its detection, and its purported roles in plant signaling and ecological interactions.

Natural Occurrence and Quantitative Data

This compound has been identified as a component of the floral scent of a select number of plant species. The most cited natural source is the champaca tree (Michelia champaca), where it contributes to the flower's rich and complex fragrance.[1][2] While its presence is noted in other species, comprehensive quantitative data across a wide range of plants remains limited. The concentration of this compound can vary significantly based on the plant species, chemotype, developmental stage of the flower, and the extraction method employed.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Concentration | Reference |

| Michelia champaca | Magnoliaceae | Flower Concrete | 0.20% | [3] |

| Jasminum sambac | Oleaceae | Flower Headspace | Detected, but not quantified as a major component. Related esters like benzyl acetate and benzyl benzoate are present. | [7] |

Note: The data on the natural occurrence and concentration of this compound is currently sparse in scientific literature. The table will be updated as more quantitative analyses become available.

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathway for the formation of volatile esters, which involves the esterification of an alcohol with an acyl-coenzyme A (CoA) thioester. The specific enzymes responsible for the final condensation step to form this compound have not been definitively characterized, but are likely members of the alcohol acyltransferase (AAT) family.[8][9][10]

The proposed biosynthetic pathway initiates from the amino acid L-phenylalanine and involves two key precursor molecules: benzyl alcohol and phenylacetyl-CoA.

-

Formation of Benzyl Alcohol: L-phenylalanine is converted to benzaldehyde through various enzymatic steps. Benzaldehyde is then reduced to benzyl alcohol by an alcohol dehydrogenase.

-

Formation of Phenylacetyl-CoA: L-phenylalanine is converted to phenylacetic acid (PAA). PAA is then activated to phenylacetyl-CoA by a CoA ligase.

-

Esterification: In the final step, an alcohol acyltransferase (AAT) catalyzes the transfer of the phenylacetyl group from phenylacetyl-CoA to benzyl alcohol, forming this compound and releasing CoA.[8][9][10]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Analysis

The identification and quantification of this compound in plant tissues are primarily achieved through chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS). Due to its volatile nature, headspace sampling methods are often employed to analyze the emitted scent without damaging the plant material.

Key Experimental Workflow: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This is a widely used, solvent-free method for the analysis of volatile and semi-volatile organic compounds in plants.[7][11][12]

-

Sample Preparation: A fresh plant sample (e.g., a flower) is enclosed in a sealed vial.

-

Headspace Extraction (SPME): A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase is exposed to the headspace of the vial. The volatile compounds, including this compound, adsorb onto the fiber.

-

Thermal Desorption and GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed and transferred to the GC column. The compounds are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which provides mass spectra for identification.

-

Quantification: Quantification is typically performed by comparing the peak area of the identified this compound with that of an internal or external standard of a known concentration.

Caption: Workflow for HS-SPME-GC-MS analysis of floral volatiles.

Biological Functions and Signaling Pathways

Volatile organic compounds, including esters like this compound, are crucial for a plant's interaction with its environment. They can act as signals in various ecological contexts, including attracting pollinators, deterring herbivores, and communicating with other plants.[13][14][15][16][17][18][19][20] The specific role of this compound is not yet fully elucidated, but its pleasant floral scent strongly suggests a role in pollinator attraction.

Potential Roles of this compound:

-

Pollinator Attraction: The sweet, floral scent of this compound is likely to be part of a complex bouquet of volatiles that attracts specific pollinators, such as bees and moths, to the flower, thereby facilitating pollination.

-

Defense: Some volatile esters have been shown to have repellent effects on herbivores or attract natural enemies of herbivores. While not specifically demonstrated for this compound, this remains a plausible function.[21][22][23]

-

Interspecific and Intraspecific Signaling: Plants can release VOCs in response to environmental stresses, such as herbivory or pathogen attack. These airborne signals can be perceived by neighboring plants, which may then prime their own defense mechanisms.[13][14][24] It is possible that this compound is a component of such signaling blends.

General VOC Signaling Pathway

The perception of VOCs by plants is thought to initiate a signaling cascade that leads to a physiological response. While the specific receptors for most VOCs, including this compound, are yet to be identified, the general pathway is believed to involve:

-

Perception: VOCs are perceived by receptors on the plant cell surface.

-

Signal Transduction: This binding event triggers a cascade of intracellular signaling events, often involving changes in ion fluxes, the production of reactive oxygen species (ROS), and the activation of protein kinases.

-

Hormonal Crosstalk: The VOC signal is often integrated with the signaling pathways of major plant hormones, such as jasmonic acid (JA), salicylic acid (SA), and ethylene, which are key regulators of plant defense and development.[17][18]

-

Gene Expression and Physiological Response: The signaling cascade ultimately leads to changes in gene expression, resulting in the production of defense compounds, alterations in growth, or other physiological responses.

Caption: Generalized signaling pathway for plant VOCs.

Conclusion and Future Directions

This compound is a fascinating, yet understudied, component of the plant volatilome. While its presence in Michelia champaca is established, its broader distribution in the plant kingdom and the quantitative aspects of its occurrence are largely unknown. The proposed biosynthetic pathway, culminating in an alcohol acyltransferase-catalyzed esterification, provides a solid framework for future research aimed at identifying and characterizing the specific enzymes involved. Furthermore, elucidating the precise roles of this compound in plant-pollinator interactions, defense mechanisms, and plant-plant communication will require detailed ecological and physiological studies. For drug development professionals, a deeper understanding of the biosynthesis of such compounds could open avenues for their biotechnological production for use in pharmaceuticals and other high-value products. The methodologies outlined in this guide provide a foundation for researchers to further investigate the intriguing world of this aromatic ester.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. fraterworks.com [fraterworks.com]

- 3. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzyl Phenyl Acetate – Floral/Fruity [myskinrecipes.com]

- 6. This compound | 102-16-9 [chemicalbook.com]

- 7. Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry for Analysis of Differences in Aroma composition of Jasminum sambac ‘Bijian Danban Moli’ flowers at Different Opening Stages [agris.fao.org]

- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 9. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. [PDF] Volatile Signaling in Plant-Plant Interactions: "Talking Trees" in the Genomics Era | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Plants have an astonishing biochemical communication network - Earth.com [earth.com]

- 16. Plant volatiles as cues and signals in plant communication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. plantae.org [plantae.org]

- 19. Role of Plant Volatiles as an Immune Signal in Response to Bacterial Infection – Office of Undergraduate Research [our.utah.edu]

- 20. mdpi.com [mdpi.com]

- 21. Benzyl acetates as attractants for the male oriental fruit fly, Dacus dorsalis, and the male melon fly, Dacus cucurbitae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Benzyl acetates as attractants for the male oriental fruit fly, Dacus dorsalis, and the male melon fly, Dacus cucurbitae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. EP0838998A1 - Insect attractant - Google Patents [patents.google.com]

- 24. mdpi.com [mdpi.com]

Spectroscopic Profile of Benzyl Phenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for benzyl phenylacetate, a widely used fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.31 | m | 10H | Aromatic Protons (C₆H₅-CH₂- and C₆H₅-CH₂CO-) |

| 5.12 | s | 2H | -CH₂- (benzyl ester) |

| 3.66 | s | 2H | -CH₂- (phenylacetyl) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| 171.6 | C=O (Ester Carbonyl) |

| 135.9 | Quaternary Aromatic Carbon |

| 134.2 | Quaternary Aromatic Carbon |

| 129.3 | Aromatic CH |

| 128.6 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.2 | Aromatic CH |

| 127.2 | Aromatic CH |

| 66.8 | -O-CH₂- (Benzyl Ester) |

| 41.7 | -CH₂-CO- (Phenylacetyl) |

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

Sample Preparation: Neat Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H Stretch |

| 2950 | Medium | Aliphatic C-H Stretch |

| 1735 | Strong | C=O Stretch (Ester) |

| 1605, 1495, 1455 | Medium | Aromatic C=C Bending |

| 1260, 1160 | Strong | C-O Stretch (Ester) |

| 740, 695 | Strong | Aromatic C-H Bending (Out of Plane) |

Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Relative Abundance (%) |

| 91 | 100.0 |

| 226 | 2.4 |

| 108 | 3.0 |

| 92 | 9.2 |

| 65 | 10.0 |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to provide a foundation for reproducible experimental work.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

-

¹H NMR: The proton NMR spectrum was recorded on a 400 MHz spectrometer. Data acquisition involved 16 scans with a relaxation delay of 1 second. The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was manually phased and baseline corrected.

-

¹³C NMR: The carbon-13 NMR spectrum was acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. The spectrum was obtained with proton decoupling. A total of 256 scans were accumulated with a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio. The FID was processed with an exponential multiplication factor of 1 Hz prior to Fourier transformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum of this compound was obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 100 °C to 250 °C. The mass spectrometer was operated in EI mode with an electron energy of 70 eV. The ion source temperature was maintained at 230 °C, and the quadrupole mass analyzer scanned from m/z 40 to 400.[1]

Visualized Workflow: Spectroscopic Analysis of an Organic Compound

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to data analysis and structure elucidation.

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to Benzyl Phenylacetate (CAS 102-16-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenylacetate (CAS No. 102-16-9) is an aromatic ester recognized for its characteristic sweet, floral, honey-like aroma.[1] This comprehensive technical guide provides a detailed overview of its physicochemical properties, spectroscopic data, synthesis, and safety information, tailored for professionals in research and development.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral, honey-like | [1] |

| Density | 1.097 g/mL at 25 °C | |

| Boiling Point | 317-320 °C at 760 mmHg | [1] |

| Melting Point | Not well-defined, liquid at room temperature | |

| Flash Point | > 93.33 °C (> 200 °F) | [1] |

| Vapor Pressure | 0.000120 mmHg at 25 °C (estimated) | |

| Refractive Index (n20/D) | 1.552 - 1.560 | [1] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Reference |

| Water Solubility | Insoluble (< 1 mg/mL at 20 °C) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol | |

| LogP (Octanol/Water Partition Coefficient) | 3.468 (estimated) |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the benzyl and phenylacetyl groups, as well as the methylene protons of the benzyl group and the methylene protons of the phenylacetyl group.

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically around 1735 cm⁻¹. Other significant absorptions include those for C-O stretching and the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound typically shows a molecular ion peak (M+) at m/z 226. Common fragmentation patterns involve the cleavage of the ester bond, leading to characteristic fragment ions. The base peak is often observed at m/z 91, corresponding to the tropylium cation (C₇H₇⁺) formed from the benzyl group.[1] Other significant fragments can be seen at m/z 108 and 79.[2]

Synthesis of this compound

This compound is most commonly synthesized via the Fischer esterification of phenylacetic acid with benzyl alcohol in the presence of an acid catalyst. An alternative method involves the reaction of phenylacetyl chloride with benzyl alcohol.

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Phenylacetic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine equimolar amounts of phenylacetic acid and benzyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted phenylacetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Caption: Fischer esterification of this compound.

Safety and Toxicity

This compound is generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.

Table 3: Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | |

| LD50 | Rabbit | Dermal | > 5000 mg/kg |

GHS Hazard Information:

-

Hazard Statements: May cause an allergic skin reaction. Harmful to aquatic life with long lasting effects.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid release to the environment. Wear protective gloves.

Applications

This compound is widely used in the following industries:

-

Fragrance Industry: A key component in perfumes and cosmetics due to its long-lasting floral and honey notes.[3]

-

Flavor Industry: Used as a flavoring agent in food products, particularly in honey, apple, and pear flavors.

-

Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.

Caption: Applications of this compound.

Conclusion

This compound is a versatile aromatic ester with significant applications in the fragrance and flavor industries. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, synthesis, and safety data to support its use in research and development.

References

An In-depth Technical Guide to the Physical Properties of Benzyl Phenylacetate

This technical guide provides a comprehensive overview of the key physical properties of benzyl phenylacetate, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document presents quantitative data in a structured format, details relevant experimental methodologies, and illustrates the logical workflow for property determination.

Core Physical Properties of this compound

This compound is a clear, colorless to pale yellow liquid with a characteristic sweet, floral, honey-like odor.[1] It is an ester widely used in the fragrance and flavor industries.[2] Understanding its physical properties is crucial for its application, handling, and synthesis.

Quantitative Data Summary

The boiling point and density of this compound have been determined and reported across various sources. The following table summarizes these key physical constants for easy comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 318.00 to 320.00 °C | @ 760.00 mm Hg[1][3] |

| 317-319 °C | (lit.)[4][5] | |

| 316 - 318 °C | ||

| 305°C | ||

| Density | 1.1 g/mL | Denser than water[1] |

| 1.097 g/mL | @ 25 °C (lit.)[4][5] | |

| 1.09700 to 1.09900 | @ 25.00 °C[3] | |

| 1.087 g/cm³ | ||

| 1.090-1.100 | @ 25°C[6] |

Experimental Protocols for Physical Property Determination

Accurate determination of boiling point and density relies on established laboratory protocols. The following sections detail the general methodologies applicable to a liquid compound such as this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Several methods can be employed for its determination, ranging from simple to more complex setups.

1. Distillation Method: This is a common and accurate method for determining the boiling point of a liquid.[7]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[7]

-

The liquid is heated to a gentle boil.

-

As the vapor rises and enters the condenser, it cools and liquefies, dripping into the receiving flask.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the prevailing atmospheric pressure.[7]

-

2. Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available.[8]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles.[8][9]

-

The heat is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]

-

Determination of Density

Density is defined as the mass of a substance per unit volume. For liquids like this compound, this is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[10]

-

Apparatus: A pycnometer, an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

-

The measurement should be performed at a constant temperature, often 25°C.

-

2. Graduated Cylinder and Balance Method: This is a simpler, less precise method suitable for general laboratory use.[11]

-

Apparatus: A graduated cylinder and an electronic balance.

-

Procedure:

-

The mass of an empty, dry graduated cylinder is recorded.

-

A specific volume of this compound is carefully measured using the graduated cylinder.

-

The graduated cylinder containing the liquid is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by the measured volume.[11]

-

Logical Workflow for Physical Property Analysis

The process of determining and verifying the physical properties of a chemical compound follows a logical sequence to ensure accuracy and reliability of the data. This workflow is essential for quality control and research purposes.

References

- 1. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]

- 4. This compound | 102-16-9 [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. vernier.com [vernier.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Benzyl Phenylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzyl phenylacetate (C₁₅H₁₄O₂) is a carboxylic ester known for its characteristic sweet, honey-like floral odor.[1] Its utility extends from perfumery and food flavoring to acting as a potential excipient or intermediate in pharmaceutical formulations. The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its application and processing. Factors such as the polarity of the solvent, the molecular structure of both the solute and the solvent, and the temperature play crucial roles in determining the extent of solubility.

Solubility of this compound in Organic Solvents

A thorough review of available literature indicates a general consensus on the qualitative solubility of this compound. It is widely reported to be soluble in many common organic solvents, particularly alcohols and oils, while being insoluble in water.[1][2]

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly accessible scientific literature. One source explicitly states that this compound is "miscible at room temperature (in ethanol)," which suggests complete solubility in any proportion.[1] For other solvents, the information remains largely qualitative.

The following table summarizes the available qualitative solubility information for this compound in various organic solvents. Researchers requiring precise solubility data for specific applications are advised to determine these values experimentally using the protocols outlined in the subsequent sections of this guide.

| Solvent Family | Solvent | Qualitative Solubility | Citation |

| Alcohols | Ethanol | Miscible at room temperature | [1] |

| Methanol | Soluble | [2] | |

| Ethers | Diethyl Ether | Soluble | [3] |

| Ketones | Acetone | Soluble | [4] |

| Esters | Ethyl Acetate | Soluble (by inference from general solubility) | |

| Aromatic Hydrocarbons | Toluene | Soluble (by inference from general solubility) | |

| Alkanes | Hexane | Likely soluble (in "oils") | [1] |

| Glycols | Propylene Glycol | Poorly soluble | [2] |

| Oils | General Oils | Soluble | [1][2] |

| Other | Chloroform | Miscible | [4] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, but the exact concentration is not specified. "Miscible" implies that the substances form a homogeneous solution in all proportions.

Experimental Protocols for Solubility Determination

The absence of comprehensive quantitative data necessitates the use of reliable experimental methods to determine the solubility of this compound in specific organic solvents. The following are detailed protocols for two common and effective methods: gravimetric analysis and UV-Vis spectroscopy.

Gravimetric Method for Solubility Determination

This classic and straightforward method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

In a temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath), add an excess amount of this compound to a known volume of the chosen organic solvent.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed for several hours to permit the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution (W₂).

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it to determine the mass of the dish and the dissolved solute (W₃).

-

-

Calculation of Solubility:

-

Mass of the dissolved this compound = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for aromatic compounds like this compound that exhibit strong UV absorbance. It relies on creating a calibration curve to relate absorbance to concentration.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of a known concentration of this compound in the chosen organic solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw and filter a sample of the supernatant as described in the gravimetric method (Step 2).

-

Dilute the filtered saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following workflow, visualized as a flowchart, outlines a systematic approach to solvent selection based on solubility requirements.

Caption: A logical workflow for selecting an appropriate solvent based on solubility.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains elusive in the public domain, this guide provides a consolidated view of its known qualitative solubility characteristics. The detailed experimental protocols for gravimetric and spectroscopic methods offer a robust framework for researchers to empirically determine precise solubility values tailored to their specific needs. The provided workflow for solvent selection serves as a practical tool for making informed decisions in process development and formulation. Further research to populate a comprehensive quantitative solubility database for this important compound would be a valuable contribution to the scientific community.

References

Core Physicochemical Properties of Benzyl Phenylacetate

Introduction

Benzyl phenylacetate (CAS No. 102-16-9) is an aromatic ester recognized for its characteristic sweet, honey-like, floral fragrance.[1][2] This compound is utilized as a fragrance and flavoring agent and serves as an intermediate in organic synthesis. This document outlines the fundamental molecular properties of this compound.

Molecular Formula and Weight

The elemental composition and molecular weight are critical identifiers for any chemical compound, essential for stoichiometric calculations, analytical characterization, and regulatory compliance.

Below is a summary of the key molecular data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 226.27 g/mol | [1][2][4][5] |

| 226.28 g/mol | [6] | |

| 226.27498 g/mol | [3] |

Logical Relationship of Molecular Properties

The molecular formula dictates the molecular weight. The diagram below illustrates this fundamental relationship.

Caption: Relationship between molecular formula and molecular weight.

References

- 1. This compound | 102-16-9 [chemicalbook.com]

- 2. This compound | C15H14O2 | CID 60999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benzyl phenyl acetate, 102-16-9 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzyl Phenyl Acetate | Benzyl Phenyl Acetate: Information & Details - Elchemy [elchemy.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide on the Discovery and History of Benzyl Phenylacetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl phenylacetate, an ester with a characteristic sweet, floral aroma, has found applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis has evolved significantly from classical esterification methods to more sophisticated and milder modern techniques. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key experimental protocols, comparing quantitative data, and illustrating reaction pathways.

Introduction

This compound (C₁₅H₁₄O₂) is an organic compound formed from the esterification of phenylacetic acid and benzyl alcohol.[1] Its pleasant, honey-like floral scent has made it a valuable ingredient in perfumery and as a flavoring agent.[2] Beyond its aromatic properties, this compound serves as a versatile intermediate in organic synthesis. This guide delves into the historical progression of its synthesis, from early acid-catalyzed methods to contemporary coupling reactions, providing researchers with a thorough understanding of the available synthetic routes.

Historical Perspective and Discovery

The synthesis of esters as a class of organic compounds dates back to the 19th century. The term "ester" itself was coined by the German chemist Leopold Gmelin in the first half of the 19th century. One of the most significant early contributions to ester synthesis was the work of Emil Fischer and Arthur Speier in 1895. They discovered that carboxylic acids could be esterified by refluxing them with an excess of alcohol in the presence of a strong acid catalyst, a reaction now famously known as the Fischer-Speier esterification. This method laid the fundamental groundwork for the synthesis of a vast array of esters, including this compound.

The development of organic synthesis throughout the 20th century brought forth new reagents and methodologies. The limitations of the Fischer-Speier esterification, such as its reversible nature and the often harsh reaction conditions, spurred the development of milder and more efficient techniques. A notable advancement came in 1978 with the introduction of the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate ester formation at room temperature. This method proved particularly useful for substrates sensitive to strong acids.

Key Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: direct esterification of phenylacetic acid with benzyl alcohol, and multi-step syntheses involving the initial preparation of phenylacetic acid.

Synthesis of the Precursor: Phenylacetic Acid

Phenylacetic acid is a key precursor for the synthesis of this compound and can be prepared through several routes:

-

From Benzyl Cyanide: A common laboratory and industrial method involves the hydrolysis of benzyl cyanide (phenylacetonitrile). This can be achieved under either acidic or basic conditions. Acid hydrolysis, typically with sulfuric or hydrochloric acid, is a well-established procedure.

-

From Benzyl Chloride: Phenylacetic acid can also be synthesized from benzyl chloride. This can be accomplished through the Grignard reaction, where benzylmagnesium chloride is formed and then reacted with carbon dioxide. Another route is the carbonylation of benzyl chloride in the presence of a suitable catalyst.

Direct Esterification Methods

This classical method involves the direct reaction of phenylacetic acid and benzyl alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocol: Fischer-Speier Esterification of this compound (Classical Approach)

-

Reactants:

-

Phenylacetic acid (1.0 equivalent)

-

Benzyl alcohol (1.5 - 3.0 equivalents)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 equivalents)

-

Toluene or a similar solvent for azeotropic water removal

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add phenylacetic acid, benzyl alcohol, and toluene.

-

Slowly add the concentrated sulfuric acid with stirring.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the reaction is complete (typically several hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to remove the solvent.

-

The crude this compound can be purified by vacuum distillation.

-

Developed as a milder alternative to the Fischer-Speier method, the Steglich esterification is particularly advantageous for acid-sensitive substrates. It employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature and is generally high-yielding.

Experimental Protocol: Steglich Esterification of this compound

-

Reactants:

-

Phenylacetic acid (272 mg, 2.0 mmol, 1.0 equivalent)

-

Benzyl alcohol (208 µL, 2.0 mmol, 1.0 equivalent)

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

-

Procedure:

-

Dissolve phenylacetic acid, benzyl alcohol, and DMAP in dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add the DIC or DCC to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct is removed by filtration.

-

The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess DMAP and any remaining base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel if necessary. A reported yield for this method is 75%.

-

Comparison of Synthesis Methods

The choice of synthetic method for this compound depends on several factors, including the scale of the reaction, the sensitivity of the starting materials to reaction conditions, and the desired purity of the final product.

| Method | Precursors | Catalyst/Reagent | Typical Conditions | Typical Yield | Advantages | Disadvantages |

| Fischer-Speier Esterification | Phenylacetic acid, Benzyl alcohol | Strong acid (e.g., H₂SO₄) | High temperature (reflux), removal of water | Moderate to High | Inexpensive reagents, suitable for large scale. | Harsh conditions, reversible, may lead to side reactions. |

| Steglich Esterification | Phenylacetic acid, Benzyl alcohol | DCC or DIC, DMAP | Room temperature | High (e.g., 75%) | Mild conditions, high yield, suitable for sensitive substrates. | More expensive reagents, formation of urea byproduct that needs to be removed. |

| Synthesis from Benzyl Chloride | Benzyl chloride, Phenylacetic acid salt | Phase-transfer catalyst | Varies | Good | Avoids direct use of benzyl alcohol. | Requires preparation of the phenylacetate salt. |

Reaction Mechanisms and Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Fischer-Speier Esterification Pathway

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism.

Caption: The Fischer-Speier esterification mechanism.

Steglich Esterification Pathway

The Steglich esterification involves the activation of the carboxylic acid by a carbodiimide, followed by nucleophilic attack of the alcohol.

Caption: The Steglich esterification mechanism.

Conclusion

The synthesis of this compound has a rich history rooted in the foundational principles of organic chemistry. From the classical Fischer-Speier esterification to the milder and more versatile Steglich esterification, the methods for its preparation have evolved to offer chemists a range of options depending on their specific needs. This guide has provided a detailed overview of the historical context, key synthetic protocols, and mechanistic pathways, offering valuable insights for researchers and professionals in the field of organic synthesis and drug development. The continued exploration of new catalytic systems and green chemistry principles will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important ester in the future.

References

An In-depth Technical Guide to the Functional Group Analysis of Benzyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenylacetate (C₁₅H₁₄O₂) is an aromatic ester recognized for its characteristic sweet, honey-like floral fragrance, reminiscent of jasmine and rose.[1][2] This colorless to pale yellow liquid is a key ingredient in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis, including in the development of pharmaceuticals.[1][3] A thorough understanding of its constituent functional groups is paramount for its characterization, quality control, and the prediction of its chemical behavior in various applications. This technical guide provides a comprehensive analysis of the functional groups in this compound, supported by spectroscopic data, detailed experimental protocols, and mechanistic insights.

Core Functional Groups

This compound is comprised of three key functional groups: an ester, a benzyl group, and a phenyl group. The interplay of these groups defines the molecule's chemical properties, reactivity, and spectroscopic signature.

Molecular Structure of this compound

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and functional group identification of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |

| 3100-3000 | C-H | Aromatic | Aromatic C-H stretch.[4] |

| 3000-2850 | C-H | Alkane | Methylene C-H stretch.[4] |

| 1735-1750 | C=O | Ester | Carbonyl stretch, a strong, characteristic absorption.[4] |

| 1600-1450 | C=C | Aromatic | Aromatic ring C=C stretching vibrations.[4] |

| 1250-1000 | C-O | Ester | C-O stretching vibration.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.31 | m | 10H | Aromatic protons (C₆H₅-CH₂ and C₆H₅-CH₂-O).[5] |

| 5.12 | s | 2H | -O-CH₂-Ph |

| 3.66 | s | 2H | Ph-CH₂-C=O |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | C=O (Ester carbonyl) |

| 135.9 | Quaternary aromatic carbon |

| 134.2 | Quaternary aromatic carbon |

| 129.3 | Aromatic CH |

| 128.6 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.2 | Aromatic CH |

| 127.2 | Aromatic CH |

| 66.8 | -O-CH₂-Ph |

| 41.7 | Ph-CH₂-C=O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

| m/z | Ion | Description |

| 226 | [C₁₅H₁₄O₂]⁺ | Molecular ion peak.[1] |

| 108 | [C₇H₈O]⁺ | Fragment resulting from cleavage of the ester bond.[1] |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups.[1] |

| 65 | [C₅H₅]⁺ | Further fragmentation of the aromatic rings.[1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol outlines the synthesis of this compound from phenylacetic acid and benzyl alcohol using an acid catalyst.

Materials:

-

Phenylacetic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phenylacetic acid and benzyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.[6]

-

After cooling to room temperature, transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

For higher purity, the product can be purified by vacuum distillation.

Spectroscopic Sample Preparation and Analysis

Infrared (IR) Spectroscopy (Neat Sample):

-